Steroid Sulfatase (STS) Inhibition in Human Placental Microsomes: Comparative Potency
3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid inhibits steroid sulfatase (STS) activity in human placental microsomes with an IC50 of 1200 nM (1.2 μM) [1]. This activity is distinct from the highly potent clinical-stage STS inhibitor STX64 (IC50 = 0.5 nM in JEG-3 cells) and DU-14 (IC50 = 55.8 nM) [2][3], positioning the compound as a useful moderate-activity tool for studying STS function without the extreme potency and potential for complete target ablation that characterizes advanced clinical leads. Additionally, the compound shows a higher potency in MCF-7 cells (IC50 = 42 nM) [1], suggesting a context-dependent activity profile that may be relevant for specific cellular models.
| Evidence Dimension | Inhibition of steroid sulfatase (STS) activity |
|---|---|
| Target Compound Data | IC50 = 1200 nM (placental microsomes); IC50 = 42 nM (MCF-7 cells) |
| Comparator Or Baseline | STX64: IC50 = 0.5 nM (JEG-3 cells); DU-14: IC50 = 55.8 nM |
| Quantified Difference | ~2400-fold less potent than STX64; ~22-fold less potent than DU-14 in cell-free assays; but only ~1.3-fold less potent than DU-14 in MCF-7 cell assay |
| Conditions | Human placental microsomes using [3H]E1S substrate (30 min); MCF-7 breast cancer cells using [3H]E1S substrate (20 hrs) |
Why This Matters
The compound's moderate and context-dependent STS inhibitory activity makes it suitable for pharmacological tool studies where complete STS ablation (as with STX64) is undesirable, enabling investigation of partial inhibition effects.
- [1] BindingDB. BDBM50380219 (CHEMBL2011417): 3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid. View Source
- [2] Therapeutic Target Database. STX 64. View Source
- [3] TargetMol. DU-14 (p-O-Sulfamoyl)-N-Tetradecanoyltyramine. View Source
